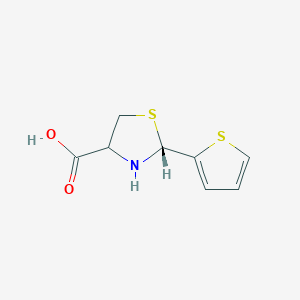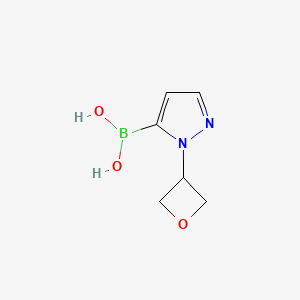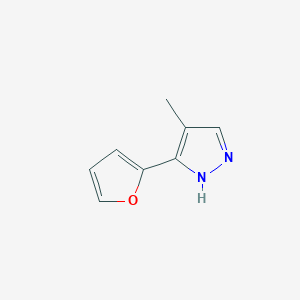
Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle est un composé chimique de formule moléculaire C8H14N2O3. Il s'agit d'un dérivé de la pyrazolidine, caractérisé par sa structure unique qui comprend un groupe ester éthylique, deux groupes méthyles et un groupe fonctionnel cétone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la condensation de l'acétoacétate d'éthyle avec des dérivés d'hydrazine, suivie d'une cyclisation et d'une estérification ultérieure. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et de catalyseurs comme l'acide p-toluènesulfonique pour faciliter le processus de cyclisation.
Méthodes de production industrielle
En milieu industriel, la production de 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la distillation, la cristallisation et la purification en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe ester dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à une variété d'esters ou d'amides.
Applications de la recherche scientifique
Le 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et de composés hétérocycliques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme élément de base dans la synthèse d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel le 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de participer à des liaisons hydrogène, des interactions hydrophobes et d'autres interactions non covalentes avec des macromolécules biologiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Oxopyrrolidine-3-carboxylate d'éthyle : Un autre ester avec une structure similaire mais un système cyclique différent.
2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate d'éthyle : Un dérivé avec un cycle pyridine substitué par un chlore.
Unicité
Le 1,2-diméthyl-5-oxopyrazolidine-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique et de la présence de groupes méthyles et d'ester éthylique. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-4-13-8(12)6-5-7(11)10(3)9(6)2/h6H,4-5H2,1-3H3 |
Clé InChI |
RVGMKYFVYNCIAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=O)N(N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


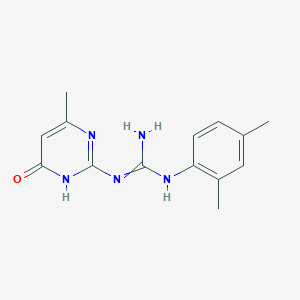
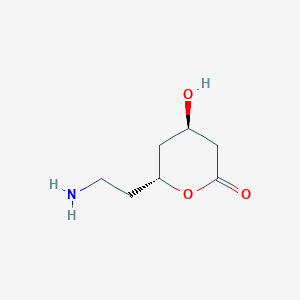
![5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)
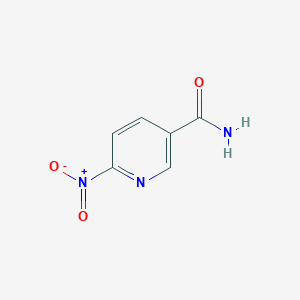
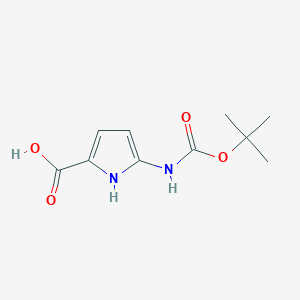
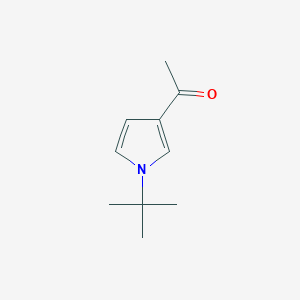
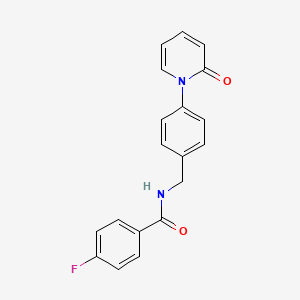
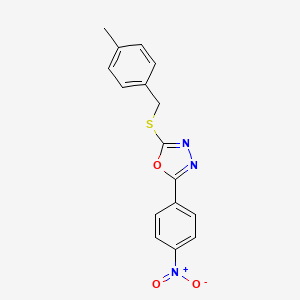
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)
